N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the quinazolinone and benzenesulfonamide moieties. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring attached to a 4-chlorophenyl group and a benzenesulfonamide moiety. The 4-methoxy-3-methylbenzenesulfonamide group would likely contribute to the overall polarity and solubility of the compound .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfonamide nitrogen or reactions involving the carbonyl group of the quinazolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the sulfonamide would likely make it somewhat soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the exact arrangement of its atoms .Scientific Research Applications
Antimicrobial and Antifungal Properties
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similar studies have also reported the synthesis of new quinazolines as potential antimicrobial agents, showcasing the versatility of this compound class in targeting various microbial infections (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Quinazoline derivatives have been investigated for their potential anticancer properties. The synthesis and evaluation of new 2-mercaptobenzenesulfonamides have highlighted their in vitro anticancer and anti-HIV activities, with certain derivatives showing notable sensitivity against leukemia cell lines (Pomarnacka & Kornicka, 2001). This suggests that compounds within this class could be further explored for their therapeutic potential in cancer treatment.
Apoptotic Effects in Cancer Cells
Research has also focused on the pro-apoptotic effects of sulfonamide derivatives in cancer cells, highlighting the ability of these compounds to activate apoptotic pathways via p38/ERK phosphorylation. Such mechanisms are crucial for the development of anticancer therapies that target tumor cell death directly (Cumaoğlu et al., 2015).
Antioxidant Applications
Quinazolones have been synthesized and evaluated as antioxidant additives for lubricating oils, demonstrating their potential beyond pharmaceuticals into industrial applications. These compounds have shown efficacy in protecting lubricating oils against oxidation, indicating their versatility and utility in various fields (Habib, Hassan, & El‐Mekabaty, 2014).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many sulfonamides act as inhibitors of bacterial enzymes, but without more specific information, it’s difficult to predict the exact mechanism of action.
properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-14-12-19(9-11-22(14)31-3)32(29,30)26-17-6-10-21-20(13-17)23(28)27(15(2)25-21)18-7-4-16(24)5-8-18/h4-13,26H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWBTXPGQEETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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